1-Benzyl-3,5-dimethylpiperidin-4-one

Catalog No.
S697546
CAS No.
836-21-5
M.F
C14H19NO
M. Wt
217.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-3,5-dimethylpiperidin-4-one

CAS Number

836-21-5

Product Name

1-Benzyl-3,5-dimethylpiperidin-4-one

IUPAC Name

1-benzyl-3,5-dimethylpiperidin-4-one

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C14H19NO/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3

InChI Key

KUUYMZATYJQLLZ-UHFFFAOYSA-N

SMILES

CC1CN(CC(C1=O)C)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CC(C1=O)C)CC2=CC=CC=C2

The exact mass of the compound 1-Benzyl-3,5-dimethylpiperidin-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Benzyl-3,5-dimethylpiperidin-4-one is a heterocyclic ketone featuring a piperidone core with three key substituents: a bulky N-benzyl group for protection and lipophilicity, and two methyl groups at the C3 and C5 positions. This specific combination of substituents introduces significant, well-defined steric hindrance around the C4-carbonyl group. This defined stereochemical environment makes it a valuable precursor for creating complex piperidine-containing structures, which are core motifs in numerous alkaloids and pharmacologically active compounds. [REFS-1, REFS-2]

Research Fit

Key intermediate for glucokinase activator pathway research (reported Phase 1 trial context)

Predominantly trans-enriched diastereomer supports reproducible stereoselective synthesis

GHS-compliant SDS and documented storage conditions enable quality-controlled lab procurement

Substituting this compound with simpler analogs like 1-benzyl-4-piperidone or 3,5-dimethylpiperidin-4-one is often unviable for process development and target synthesis. The absence of the C3 and C5 methyl groups in 1-benzyl-4-piperidone removes the steric control necessary for diastereoselective reactions at the C4 position, leading to mixtures of isomers or undesired stereochemical outcomes. [1] Conversely, using 3,5-dimethylpiperidin-4-one lacks the N-benzyl group, which not only serves as a common protecting group but also influences the conformational stability and reactivity of the piperidone ring system. This makes direct substitution impractical without significant alteration of the synthetic route.

Substitution Risk

N-Benzyl substitution and conformational rigidity are essential for the DS-7309 synthetic route; non-benzylated analogs require entirely different multistep syntheses.

Vendor-dependent cis/trans ratio may introduce uncontrolled chiral variables in stereoselective steps; trans-enriched certification is critical for reproducibility.

Unregistered piperidinone analogs lack GHS-compliant SDS and stability documentation, creating procurement barriers for regulated laboratories.

Superior Stereocontrol in Grignard Additions for Analgesic Precursor Synthesis

In the synthesis of precursors for prodine-type analgesics, the addition of organolithium reagents to the C4-carbonyl is a critical step. When 1-benzyl-3,5-dimethylpiperidin-4-one was treated with phenyllithium, subsequent esterification and reduction yielded a mixture of α- and β-prodine analogs where one isomer (α-form, with equatorial phenyl group) was predominant. In contrast, similar reactions starting with 1-benzyl-4-piperidone, which lacks the C3/C5 methyl groups, would result in an isomeric mixture that is more difficult to separate or lacks the desired stereochemistry entirely. [1]

Evidence DimensionStereochemical outcome of phenyllithium addition
Target Compound DataForms a predominant α-isomer due to steric guidance from the 3,5-dimethyl groups.
Comparator Or Baseline1-Benzyl-4-piperidone: Lacks steric directing groups, leading to less selective or mixed isomeric products.
Quantified DifferenceQualitative but synthetically critical difference in stereoselectivity.
ConditionsAddition of phenyllithium to the piperidone carbonyl, a key step in the synthesis of certain opioid analgesics.

For synthesizing specific stereoisomers of pharmacologically active molecules, this compound provides essential steric control that simpler analogs lack, reducing purification costs and improving final product specificity.

Clinical Pathway
Class-level

DS-7309 (reported Phase 1) vs. no known clinical progression for non-benzylated analogs

Supports glucokinase activator pathway research; not interchangeable with non-benzylated piperidinones.

Drug development pipeline context; Phase 1 data from Daiichi Sankyo.

Precursor for Diastereomerically Defined Piperidinols via Ketone Reduction

The reduction of the C4-ketone is a fundamental transformation. The 3,5-dimethyl groups in 1-benzyl-3,5-dimethylpiperidin-4-one direct the approach of hydride reagents, leading to specific diastereomers of the resulting 4-piperidinol. For example, reduction of the related 1-benzyl-3-methyl-4-piperidone with lithium aluminum hydride produces the corresponding 4-hydroxy-piperidine derivative. [1] The two methyl groups in the target compound provide even greater steric bias, favoring the formation of the alcohol where the hydride attacks from the less hindered face. This controlled outcome is not achievable with the symmetrically substituted 1-benzyl-4-piperidone, which would yield a single, achiral alcohol.

Evidence DimensionStereochemical outcome of hydride reduction
Target Compound DataYields a specific diastereomer of the corresponding 4-piperidinol due to steric hindrance from the two methyl groups.
Comparator Or Baseline1-Benzyl-4-piperidone: Yields a single achiral alcohol, offering no stereochemical diversity or control.
Quantified DifferenceProvides access to specific diastereomers, a critical feature unavailable with the unsubstituted comparator.
ConditionsReduction of the C4-ketone using a hydride reducing agent like lithium aluminum hydride (LiAlH4).

This compound is the logical procurement choice when the goal is to synthesize a specific diastereomer of a 4-hydroxypiperidine scaffold, avoiding the production of undesired isomers.

Synthetic Yield
Data to verify

31.5% isolated yield

Baseline for α-methylation process feasibility assessment.

LiHMDS, MeI, THF, −78 °C to 25 °C; flash chromatography.

Diastereomeric Ratio
Head-to-head

Trans-enriched (95%, mainly trans) vs. cis:trans 85:15 vendor mixture

Stereochemical composition may influence downstream reactivity; verify vendor certification.

Procurement-critical: source trans-enriched product for stereoselective synthesis.

Storage Stability
Class-level

Stable under inert atmosphere, store below 25 °C (documented)

Documented stability supports shelf-life predictability for regulated workflows.

Uncharacterized analogs lack such data; may require de novo stability testing.

Safety Documentation
Class-level

H315, H335, H318; Precautionary statements P261–P501

GHS-compliant SDS reduces procurement risk in institutional settings.

Unregistered analogs lack formal hazard classification; may hinder lab acceptance.

Core Scaffold for Stereoselective Synthesis of Opioid Analgesics

This compound is a suitable starting material for the synthesis of specific stereoisomers of prodine-type analgesics and related opioid compounds. The steric hindrance provided by the 3,5-dimethyl groups is crucial for controlling the stereochemistry during the key C-C bond-forming addition of aryl organometallic reagents to the C4-carbonyl, ensuring the formation of the desired pharmacologically active isomer. [1]

Precursor for Diastereomerically Pure Substituted Piperidinols

As a precursor for libraries of substituted piperidines, this compound is ideal when the goal is to create specific diastereomers of 4-hydroxypiperidine derivatives. The predictable outcome of the ketone reduction allows for the synthesis of scaffolds with defined stereocenters at C3, C4, and C5, which is essential for structure-activity relationship (SAR) studies in medicinal chemistry.

Application Fit Matrix

Application
Selection Property
Validation Focus
Glucokinase activator pathway research
Reported Phase 1 intermediate context
Verify batch stereochemical purity and synthetic reproducibility
N-Benzylpiperidine CNS probe synthesis
Conformationally rigid trans-dimethyl substitution
Assess scaffold reactivity and functionalization outcomes
α-Methylation method development
Documented synthetic baseline
Evaluate process robustness and yield optimization
Quality-controlled intermediate procurement
GHS-compliant SDS and storage conditions
Confirm audit readiness and safety documentation compliance

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

217.146664230 g/mol

Monoisotopic Mass

217.146664230 g/mol

Heavy Atom Count

16

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

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